![molecular formula C10H20N2O4 B13588876 tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B13588876.png)
tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate: is a chemical compound with a molecular formula of C11H22N2O3. It is known for its unique structure, which includes a morpholine ring substituted with an aminooxy group and a tert-butyl ester. This compound is used in various chemical and biological applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method includes the use of tert-butyl chloroformate and morpholine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain high-purity this compound. The use of advanced analytical techniques ensures the consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable derivatives with biomolecules makes it useful in various biochemical assays.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in drug development for targeting specific enzymes or pathways involved in diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
- tert-Butyl 3-[(methylamino)methyl]morpholine-4-carboxylate
- tert-Butyl ®-3-(aminomethyl)morpholine-4-carboxylate
- tert-Butyl morpholine-4-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 3-[(aminooxy)methyl]morpholine-4-carboxylate is unique due to the presence of the aminooxy group. This functional group imparts distinct reactivity and stability, making it suitable for specific applications in chemistry and biology. The tert-butyl ester also contributes to its stability and ease of handling in various reactions.
Propiedades
Fórmula molecular |
C10H20N2O4 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
tert-butyl 3-(aminooxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)12-4-5-14-6-8(12)7-15-11/h8H,4-7,11H2,1-3H3 |
Clave InChI |
HNARTQJDDHFVLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOCC1CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


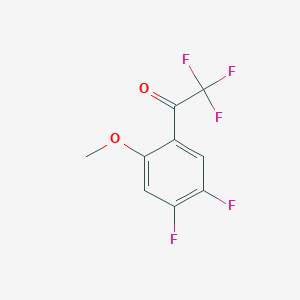
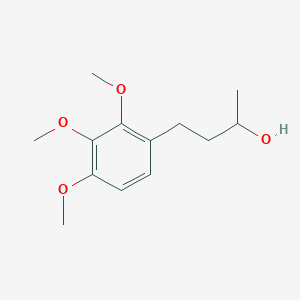


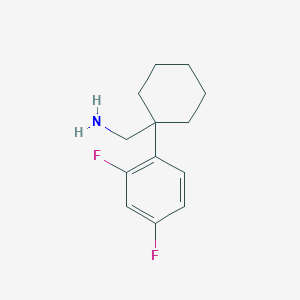
![4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride](/img/structure/B13588833.png)
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)
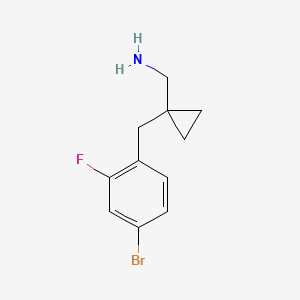

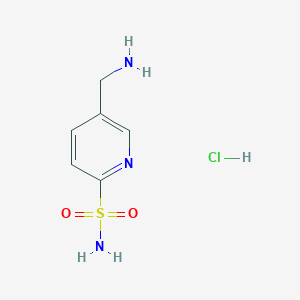
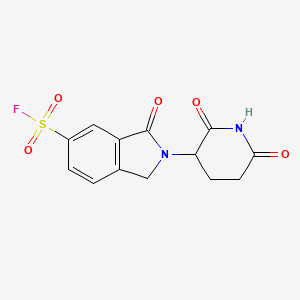
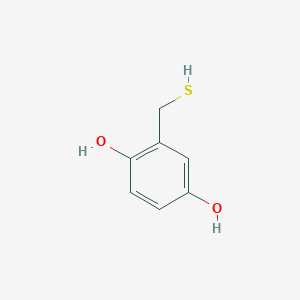
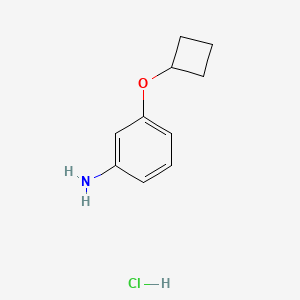
aminehydrochloride](/img/structure/B13588867.png)
